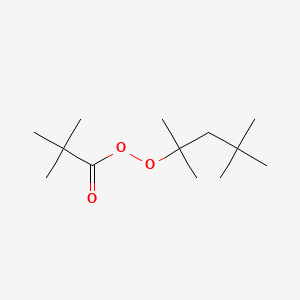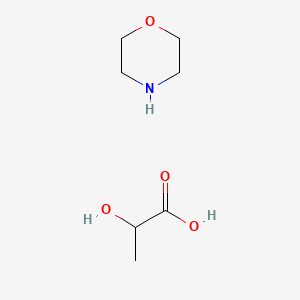
3-(4,5-Dihydro-4,4-diméthyloxazol-2-YL)benzèneamine
Vue d'ensemble
Description
3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine is a chemical compound with the molecular formula C11H14N2O. It is characterized by a benzene ring attached to a 4,5-dihydro-4,4-dimethyloxazol-2-yl group
Applications De Recherche Scientifique
3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: Utilized in the synthesis of advanced materials and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 4,5-dihydro-4,4-dimethyloxazol-2-ylmethanol with aniline derivatives under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted benzene derivatives.
Mécanisme D'action
The mechanism by which 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine exerts its effects depends on its specific application. For example, as a ligand in catalysis, it may coordinate to metal centers, facilitating various chemical transformations. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
4,4-Dimethyl-2-(o-anilinyl)-2-oxazoline
Uniqueness: 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine is unique due to its specific structural features, which influence its reactivity and potential applications. Unlike some similar compounds, it may exhibit distinct binding affinities and catalytic properties.
This comprehensive overview highlights the significance of 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGLDNHHZQFINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702138 | |
| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913731-10-9 | |
| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















